

Application Notes and Protocols: Synthesis of 5,5-Dimethylmorpholin-3-one Derivatives

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Compound of Interest

Compound Name: 5,5-Dimethylmorpholin-3-one

Cat. No.: B166811

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Introduction

5,5-Dimethylmorpholin-3-one and its derivatives are valuable scaffolds in medicinal chemistry and drug discovery. The morpholinone core is a key structural motif found in a variety of biologically active compounds. The gem-dimethyl substitution at the 5-position can impart specific conformational constraints and metabolic stability, making these derivatives attractive for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of **5,5-Dimethylmorpholin-3-one**, based on established chemical transformations.

Synthesis Methodology: Cyclocondensation of 2-Amino-2-methyl-1-propanol with an Alpha-Halo Ester

A primary and effective method for the synthesis of **5,5-Dimethylmorpholin-3-one** involves the cyclocondensation of 2-amino-2-methyl-1-propanol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This two-step, one-pot reaction proceeds via an initial N-alkylation of the amino alcohol, followed by an intramolecular cyclization to form the morpholinone ring.

The reaction mechanism involves the nucleophilic attack of the primary amine of 2-amino-2-methyl-1-propanol on the electrophilic carbon of the ethyl haloacetate. This is followed by an intramolecular transesterification, where the hydroxyl group attacks the carbonyl carbon of the ester, leading to the formation of the six-membered morpholinone ring and the elimination of ethanol. The use of a base is crucial for the initial deprotonation of the amino alcohol, facilitating the N-alkylation step.

Experimental Protocol

This protocol is adapted from the synthesis of the parent morpholin-3-one and is expected to provide the desired 5,5-dimethyl derivative.

Materials:

- 2-Amino-2-methyl-1-propanol
- Ethyl chloroacetate (or ethyl bromoacetate)
- Sodium methoxide (or another suitable base like potassium tert-butoxide)
- Isopropanol (or another suitable high-boiling solvent)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methyl-1-propanol (1.0 eq.) in isopropanol.
- Base Addition: To the stirred solution, add sodium methoxide (1.1 eq.) portion-wise at room temperature. The reaction mixture may become cloudy.
- Heating: Heat the mixture to 50-60 °C and stir for 1 hour to ensure the formation of the sodium salt of the amino alcohol.
- Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the reaction mixture while maintaining the temperature at 50-60 °C.
- Reaction: After the addition is complete, continue to stir the reaction mixture at 50-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the precipitated sodium chloride.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the isopropanol.
 - Dissolve the residue in dichloromethane.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude **5,5-Dimethylmorpholin-3-one** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography

on silica gel.

Data Presentation

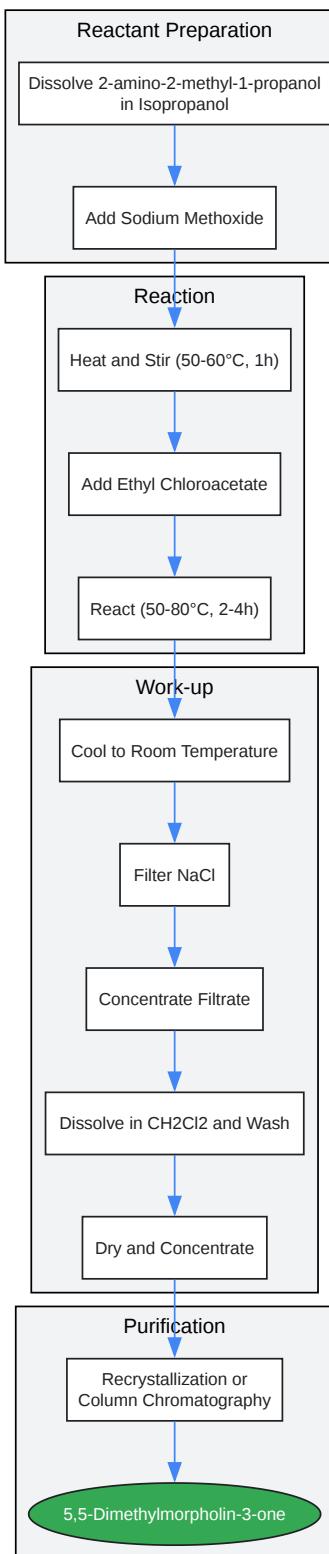
The following table summarizes the expected reaction parameters for the synthesis of **5,5-Dimethylmorpholin-3-one** based on analogous reactions. Please note that the yield is an estimate and may vary depending on the specific reaction conditions and scale.

Starting Material 1	Starting Material 2	Base	Solvent	Temperature (°C)	Time (h)	Estimated Yield (%)
2-Amino-2-methyl-1-propanol	Ethyl chloroacetate	Sodium methoxide	Isopropanol	50-80	2-4	60-75

Visualizations

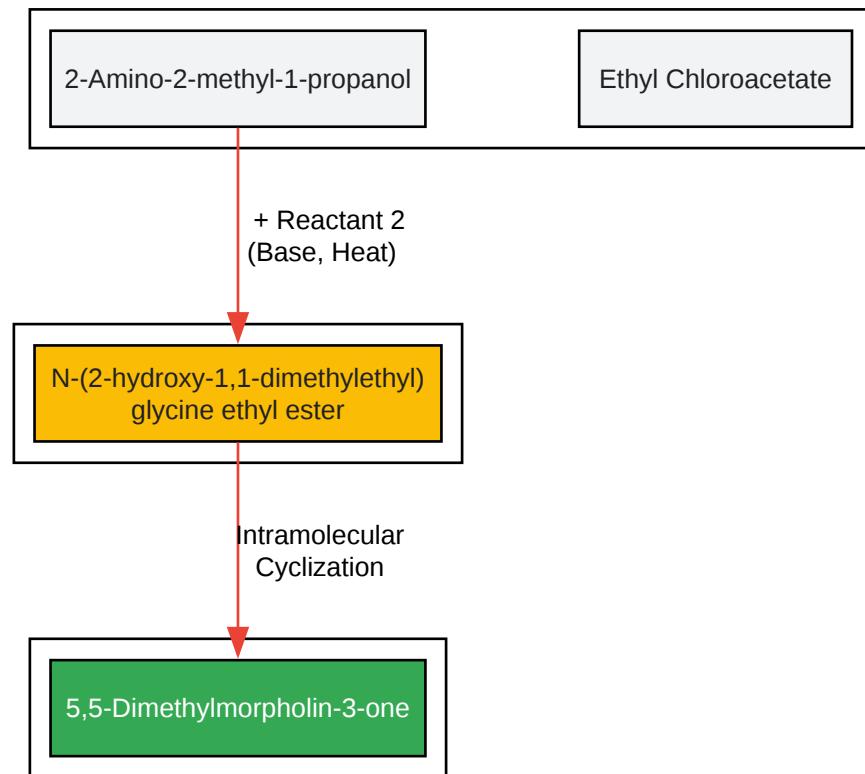
Experimental Workflow

Experimental Workflow for the Synthesis of 5,5-Dimethylmorpholin-3-one

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 5,5-Dimethylmorpholin-3-one.**

Signaling Pathway (Reaction Scheme)

Reaction Scheme for 5,5-Dimethylmorpholin-3-one Synthesis



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Caption: Reaction scheme for the synthesis of **5,5-Dimethylmorpholin-3-one**.

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